

Toxicological Profile of 3-Methylpyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methylpyridine

Cat. No.: B133936

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Executive Summary

3-Methylpyridine, also known as β -picoline, is a heterocyclic aromatic organic compound with significant applications in the chemical and pharmaceutical industries. A thorough understanding of its toxicological profile is essential for risk assessment and safe handling. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of **3-Methylpyridine**, drawing from key studies, including the National Toxicology Program (NTP) Technical Report TR-580. The guide covers acute, subchronic, and chronic toxicity, as well as carcinogenicity and genotoxicity. A notable data gap exists in the literature concerning reproductive and developmental toxicity. All quantitative data are presented in structured tables, and key experimental protocols and metabolic pathways are detailed and visualized.

Acute Toxicity

3-Methylpyridine exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure. The primary target organ for acute toxicity is the central nervous system (CNS)[1].

Table 1: Acute Toxicity of **3-Methylpyridine**

Species	Route	Parameter	Value	Reference
Rat	Oral	LD50	400 mg/kg	[2]
Rabbit	Dermal	LD50	200 - 1000 mg/kg	[2]
Rat	Inhalation	LC50 (4h)	5.03 mg/L	[2]

Experimental Protocols for Acute Toxicity

Oral LD50 in Rats (Representative Protocol):

- Test Substance: **3-Methylpyridine**
- Species: Fischer 344 rats
- Administration: Gavage
- Dose Levels: A range of doses are administered to different groups of animals.
- Observation Period: 14 days
- Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.
- Statistical Analysis: The LD50 is calculated using a recognized statistical method, such as the method of Litchfield and Wilcoxon.

Subchronic and Chronic Toxicity

Repeated exposure to **3-Methylpyridine** has been shown to primarily affect the liver and nervous system. In a 3-month drinking water study in rats, effects on the liver and estrous cycle were observed. Long-term exposure in a 2-year NTP study provided further insights into its chronic toxicity and carcinogenicity[3].

Table 2: Subchronic and Chronic Toxicity of **3-Methylpyridine**

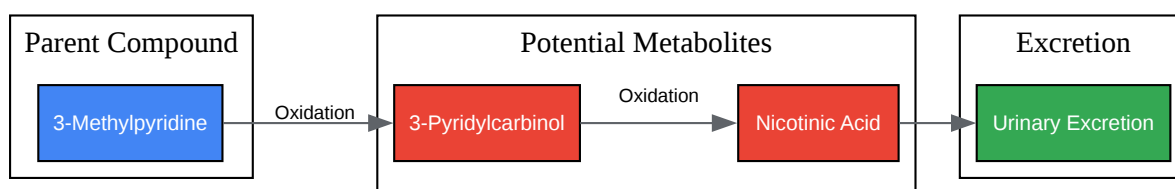
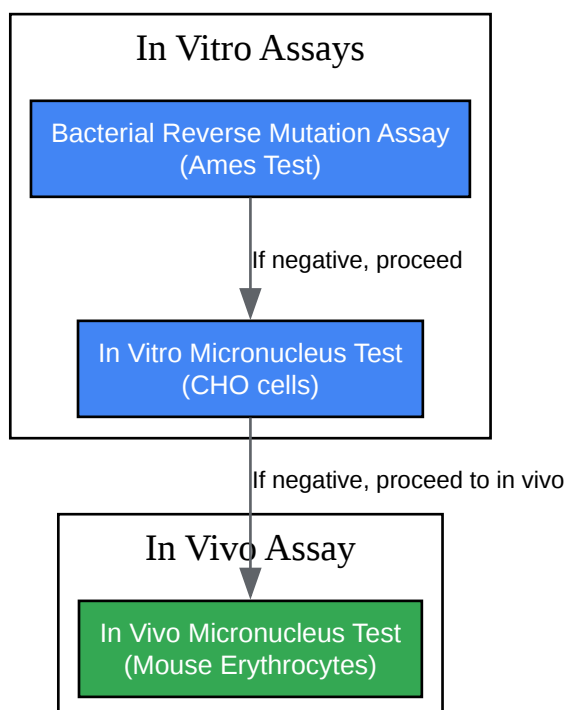
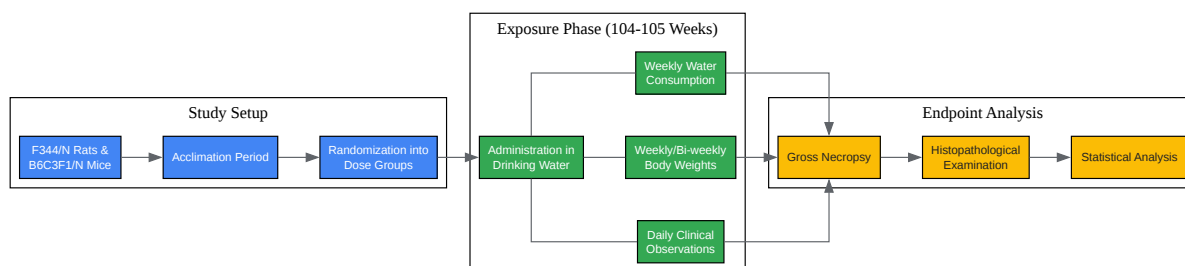
Species	Route	Duration	NOAEL	LOAEL	Observed Effects at LOAEL	Reference
Rat	Drinking Water	3 months	-	312 mg/L	Increased probability of extended estrus in females.	[3]
Rat	Drinking Water	2 years	156.25 mg/L	312.5 mg/L	Increased severity of chronic progressive nephropathy in males.	[3]
Mouse	Drinking Water	2 years	625 mg/L	1250 mg/L	Decreased mean body weights in males and females.	[3]

Experimental Protocol for 2-Year Chronic Toxicity/Carcinogenicity Bioassay (NTP TR-580)

- Test Substance: β -Picoline (**3-Methylpyridine**), >96% pure.
- Species: Male and female F344/N rats and B6C3F1/N mice.
- Administration: In drinking water.
- Dose Levels (Rats): 0, 156.25, 312.5, or 625 mg/L.
- Dose Levels (Mice): 0, 312.5, 625, or 1,250 mg/L.

- Duration: 104-105 weeks.
- Endpoints: Survival, body weight, water consumption, clinical observations, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination of tissues.

Experimental Workflow for NTP 2-Year Bioassay



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